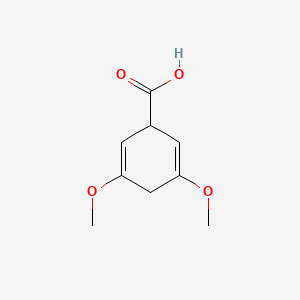
1,1-Dihexylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dihexylhydrazine is an organic compound with the chemical formula C12H28N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Méthodes De Préparation
The synthesis of 1,1-Dihexylhydrazine typically involves the reaction of hexylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 C6H13NH2 + N2H4 → C12H28N2 + 2 NH3} ]
In industrial settings, the production of this compound may involve more sophisticated techniques to optimize yield and purity. These methods often include the use of catalysts and specific reaction conditions such as temperature and pressure control.
Analyse Des Réactions Chimiques
1,1-Dihexylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into simpler amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The hydrazine group in this compound can participate in substitution reactions, where one or both hydrogen atoms are replaced by other functional groups. This can be achieved using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1-Dihexylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: Research into the biological activity of hydrazines includes studies on their potential as therapeutic agents.
Medicine: Hydrazine derivatives are investigated for their potential use in pharmaceuticals, including as anticancer agents.
Industry: In industrial applications, this compound can be used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 1,1-Dihexylhydrazine exerts its effects involves interactions with various molecular targets. The nitrogen-nitrogen bond in hydrazines is reactive, allowing the compound to participate in redox reactions and form stable complexes with metals. These interactions can influence biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
1,1-Dihexylhydrazine can be compared with other hydrazines such as 1,1-Diphenylhydrazine and 1,1-Dimethylhydrazine. While all these compounds share the hydrazine functional group, their chemical properties and applications differ due to variations in their alkyl or aryl substituents. For example:
1,1-Diphenylhydrazine: Known for its stability and use in organic synthesis.
1,1-Dimethylhydrazine: Notable for its use as a rocket propellant.
The unique structure of this compound, with its long alkyl chains, imparts distinct physical and chemical properties that make it suitable for specific applications.
Propriétés
Numéro CAS |
20240-69-1 |
|---|---|
Formule moléculaire |
C12H28N2 |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
1,1-dihexylhydrazine |
InChI |
InChI=1S/C12H28N2/c1-3-5-7-9-11-14(13)12-10-8-6-4-2/h3-13H2,1-2H3 |
Clé InChI |
HYRPLOVLRXZKMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009665.png)
![Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009671.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B12009674.png)
![[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene](/img/structure/B12009675.png)
![3-[2-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12009686.png)
![1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]-](/img/structure/B12009691.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12009693.png)
![2-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid](/img/structure/B12009695.png)

![[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(naphthalen-1-yloxy)propan-2-olato(3-)-kappaO](hydroxy)germanium](/img/structure/B12009706.png)
![2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12009709.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009718.png)
